

# Application Note: Quantification of Sutezolid in Human Plasma by LC-MS/MS

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Compound of Interest					
Compound Name:	Sutezolid				
Cat. No.:	B1681842	Get Quote			

#### **Abstract**

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of **Sutezolid** in human plasma. **Sutezolid**, an oxazolidinone antibiotic, is a promising candidate for the treatment of tuberculosis. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The protocol outlined below provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection of **Sutezolid**. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for bioanalytical applications.

### Introduction

**Sutezolid** (PNU-100480) is an oxazolidinone antimicrobial agent with potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1][2] Like other oxazolidinones such as Linezolid, **Sutezolid** inhibits bacterial protein synthesis.[2] Accurate measurement of **Sutezolid** concentrations in plasma is essential for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential toxicity.[1] This LC-MS/MS method provides a selective and sensitive approach for the quantification of **Sutezolid** in a complex biological matrix like human plasma. The methodology is based on protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography and detection using a triple quadrupole mass spectrometer.



## **Experimental**Materials and Reagents

- Sutezolid reference standard
- Linezolid-d3 (or other suitable internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Human plasma (K2EDTA)

#### Instrumentation

- Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
- Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)
- Analytical column: C18 column (e.g., 100 x 2.1 mm, 3.5 μm)[3][4]

#### **Standard Solutions**

Stock solutions of **Sutezolid** and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a mixture of acetonitrile and water (1:1 v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

# Protocols Sample Preparation

**BENCH** 

- Allow plasma samples to thaw at room temperature.
- To 100 μL of plasma in a microcentrifuge tube, add 20 μL of the internal standard working solution.
- Add 300  $\mu L$  of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

#### LC-MS/MS Conditions

Liquid Chromatography:

- Column: C18, 100 x 2.1 mm, 3.5 μm[3][4]
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Gradient:
  - o 0-0.5 min: 10% B
  - o 0.5-2.5 min: 10-90% B



o 2.5-3.0 min: 90% B

3.1-4.0 min: 10% B (re-equilibration)

#### Mass Spectrometry:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Scan Type: Multiple Reaction Monitoring (MRM)

Source Temperature: 500°C

IonSpray Voltage: 5500 V

· Curtain Gas: 30 psi

· Collision Gas: 9 psi

MRM Transitions (Hypothetical - requires optimization):

Sutezolid: Precursor ion (Q1) > Product ion (Q3)

Internal Standard (e.g., Linezolid-d3): 341.1 > 299.1

#### **Results and Discussion**

The developed LC-MS/MS method demonstrated excellent performance for the quantification of **Sutezolid** in human plasma.

### Linearity

The method was found to be linear over a concentration range of 10 to 10,000 ng/mL.[2] The coefficient of determination (r<sup>2</sup>) was consistently greater than 0.99.

## **Precision and Accuracy**

The intra- and inter-day precision and accuracy were evaluated at four different concentration levels (LLOQ, LQC, MQC, and HQC). The results, summarized in the table below, are within the acceptable limits as per regulatory guidelines.



Analyte	Concentrati on (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Accuracy (%)
Sutezolid	LLOQ (10)	< 15	< 15	85-115	85-115
LQC (30)	< 15	< 15	85-115	85-115	
MQC (500)	< 15	< 15	85-115	85-115	-
HQC (8000)	< 15	< 15	85-115	85-115	_

Note: The values in this table are representative and based on typical acceptance criteria for bioanalytical method validation.

### **Recovery and Matrix Effect**

The extraction recovery of **Sutezolid** from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The matrix effect was evaluated by comparing the peak areas of standards prepared in post-extraction blank plasma with those of standards in neat solution.

Analyte	Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Sutezolid	LQC (30)	> 85	85-115
MQC (500)	> 85	85-115	
HQC (8000)	> 85	85-115	

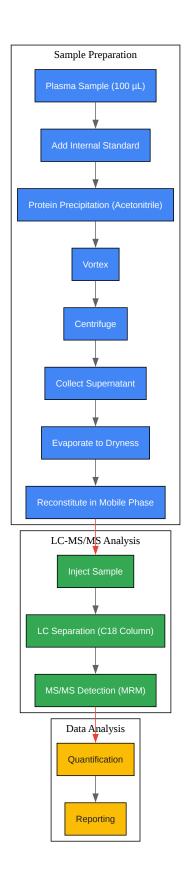
Note: The values in this table are representative and based on typical acceptance criteria for bioanalytical method validation.

#### Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantification of **Sutezolid** in human plasma. The method is sensitive, specific, and reliable, making it a valuable tool for pharmacokinetic and clinical studies of this promising anti-tuberculosis drug.



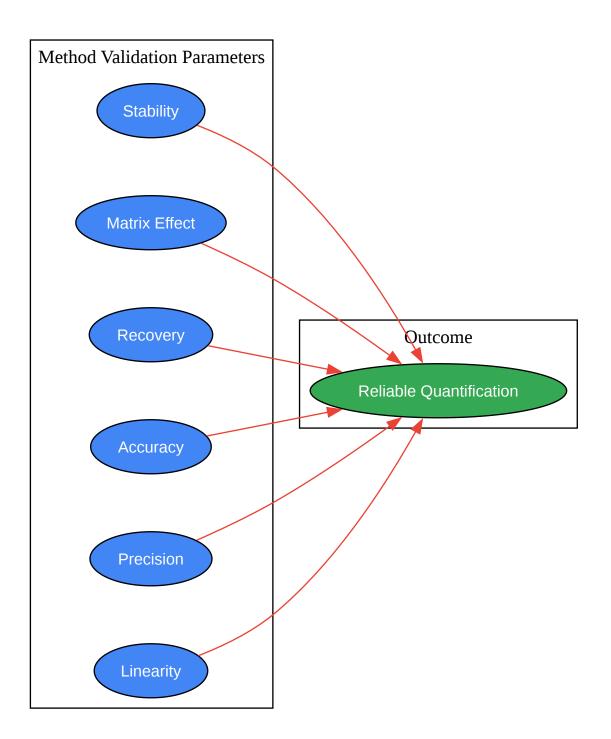
## **Visualizations**



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Caption: Experimental workflow for the LC-MS/MS quantification of **Sutezolid** in plasma.



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Caption: Key validation parameters ensuring reliable quantification of **Sutezolid**.



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